REACTION_CXSMILES
|
[OH:1][C:2]1[C:3](=[O:10])[CH:4]=[C:5]([CH2:8]O)[O:6][CH:7]=1.O=S(Cl)[Cl:13]>ClCCl>[Cl:13][CH2:8][C:5]1[O:6][CH:7]=[C:2]([OH:1])[C:3](=[O:10])[CH:4]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OC=1C(C=C(OC1)CO)=O
|
Name
|
|
Quantity
|
102 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove volatile compounds under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to get a crude compound
|
Type
|
CUSTOM
|
Details
|
It was then purified by hexane
|
Type
|
WASH
|
Details
|
wash
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1OC=C(C(C1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: PERCENTYIELD | 61.96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |